molecular formula C24H36INO B010518 QHGIPKXRRAGDMI-UHFFFAOYSA-M CAS No. 102571-24-4

QHGIPKXRRAGDMI-UHFFFAOYSA-M

Cat. No.: B010518
CAS No.: 102571-24-4
M. Wt: 481.5 g/mol
InChI Key: QHGIPKXRRAGDMI-UHFFFAOYSA-M
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Description

The compound identified by the InChIKey QHGIPKXRRAGDMI-UHFFFAOYSA-M corresponds to sodium benzoate, a widely used sodium salt of benzoic acid. Its molecular formula is C₇H₅NaO₂, and it is characterized by high water solubility (62 g/100 mL at 20°C) and stability in acidic environments (pH 2.5–4.5). Sodium benzoate is primarily employed as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial activity against fungi and bacteria .

Properties

CAS No.

102571-24-4

Molecular Formula

C24H36INO

Molecular Weight

481.5 g/mol

IUPAC Name

2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1

InChI Key

QHGIPKXRRAGDMI-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Canonical SMILES

CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Synonyms

2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide typically involves the alkylation of diisopropylamine with 2-(3,3-diphenylpropoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium chloride or bromide.

    Oxidation Reactions: Formation of corresponding oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Sodium Benzoate vs. Benzoic Acid

  • Chemical Structure : Sodium benzoate is the sodium salt of benzoic acid (C₇H₆O₂).
  • Applications : Both are used as preservatives, but sodium benzoate is preferred in aqueous systems due to solubility. Benzoic acid is often used in acidic foods (e.g., carbonated beverages).
  • Toxicity : Sodium benzoate (LD₅₀: 4100 mg/kg in rats) is less toxic than benzoic acid (LD₅₀: 2530 mg/kg) .

Sodium Benzoate vs. Potassium Benzoate

  • Cation : Sodium vs. potassium.
  • Solubility : Potassium benzoate (65 g/100 mL) has marginally higher solubility than sodium benzoate.
  • Usage : Potassium benzoate is used in low-sodium products but is less common due to cost.

Sodium Benzoate vs. Methyl Benzoate

  • Functionality : Methyl benzoate (C₈H₈O₂) is an ester, lacking antimicrobial properties.
  • Applications : Primarily a fragrance/flavoring agent (e.g., perfumes, food flavoring).
  • Solubility : Low water solubility (0.6 g/100 mL) compared to sodium benzoate .

Sodium Benzoate vs. Parabens (e.g., Methyl Paraben)

  • Structure : Parabens are esters of para-hydroxybenzoic acid.
  • pH Stability: Parabens remain effective up to pH 8, making them suitable for cosmetics.
  • Safety Concerns : Parabens face scrutiny over endocrine-disruption risks, whereas sodium benzoate is GRAS-listed (Generally Recognized as Safe) .

Sodium Benzoate vs. Sulfonated Derivatives

  • Evidence-Based Insight : lists sulfonated benzoic acid derivatives (e.g., "BeH3OJICyJIbΦOHOBOH XJIOpaHrHIpnn 271"), which are stronger acids and may serve as intermediates in organic synthesis. These compounds exhibit distinct reactivity and solubility profiles compared to sodium benzoate .

Data Table: Key Properties of Sodium Benzoate and Analogs

Compound Molecular Formula Solubility (Water, 20°C) pH Stability Primary Use LD₅₀ (Rat, Oral)
Sodium benzoate C₇H₅NaO₂ 62 g/100 mL 2.5–4.5 Food preservative 4100 mg/kg
Benzoic acid C₇H₆O₂ 0.34 g/100 mL Acidic Food preservative, synthesis 2530 mg/kg
Potassium benzoate C₇H₅KO₂ 65 g/100 mL 2.5–4.5 Low-sodium preservative 3900 mg/kg
Methyl benzoate C₈H₈O₂ 0.6 g/100 mL Neutral Flavoring agent 3400 mg/kg
Methyl paraben C₈H₈O₃ 0.25 g/100 mL 3–8 Cosmetic preservative 3000 mg/kg

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